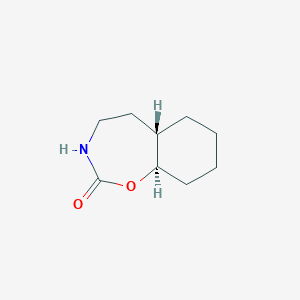

rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one

Description

Properties

IUPAC Name |

(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-10-6-5-7-3-1-2-4-8(7)12-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZHCEBGHLWWDB-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCNC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CCNC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one belongs to the class of benzazepines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

This structure indicates the presence of a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen.

Pharmacological Effects

- Dopamine Receptor Interaction :

- Neuroprotective Properties :

- Antidepressant Activity :

The exact mechanism through which rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one exerts its biological effects is not fully elucidated. However, it is hypothesized that its action on neurotransmitter receptors plays a significant role.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Dopamine D3 Antagonism | Potential treatment for schizophrenia | |

| Neuroprotection | Protection against oxidative stress | |

| Antidepressant | Improvement in mood-related behaviors |

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one significantly reduced cell death induced by oxidative stress. The results indicated a dose-dependent increase in cell viability when treated with the compound compared to control groups.

Study 2: Behavioral Assessment in Animal Models

In a behavioral study using mice subjected to stress-induced depression models, administration of rac-(5aR,9aS)-decahydro-1,3-benzoxazepin-2-one resulted in notable improvements in depressive-like behaviors as measured by the forced swim test and sucrose preference test.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

(a) Ring Size and Heteroatom Composition

- Benzoxazepinone vs. Benzoazepine: The target compound incorporates an oxygen atom in its lactam ring, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-free benzoazepine in . This oxygen likely increases solubility in polar solvents and modulates bioavailability .

- Phosphorus-Containing Analogs : Compounds like the dioxaphosphinepine derivatives () replace oxygen with phosphorus, introducing electronegativity differences. Phosphorus oxides exhibit distinct reactivity in catalysis, as seen in silica-immobilized hybrid systems .

(b) Electronic and Spectroscopic Properties

- Electronegativity Effects: The lactam’s oxygen and nitrogen atoms contribute to higher group electronegativity compared to sulfur-containing analogs (e.g., 3-thia-7-azabicyclo[3.3.1]nonane). This impacts ¹H/¹³C NMR chemical shifts, as electronegative groups deshield nearby protons ().

- Racemic vs. Enantiopure Forms : While the racemic mixture is common in synthesis, enantiopure derivatives (e.g., (S)-benzo[b]azepin-5-yl-amine) may show divergent biological activity due to stereospecific interactions .

Research Findings and Data

Spectroscopic Characterization

- NMR Trends: The benzoxazepinone’s ¹H NMR in CDCl₃ (if available) would show distinct shifts for lactam NH (~5–6 ppm) and ether-linked protons (~3–4 ppm). Comparatively, benzoazepines () lack oxygen-induced deshielding, resulting in upfield shifts for analogous protons .

- Electronegativity Correlations: Linear relationships between ¹¹⁹Sn chemical shifts and electronegativity () suggest similar trends for benzoxazepinone derivatives, where oxygen’s electronegativity could influence adjacent carbon shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.